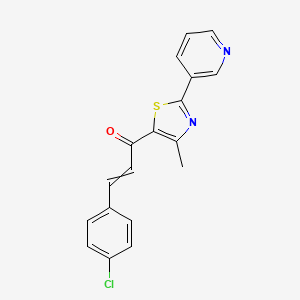
3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one
描述
3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H13ClN2OS and its molecular weight is 340.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-Chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one (CAS No. 1430415-76-1) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 340.83 g/mol. Its structure includes a thiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and pyridine groups enhances its pharmacological properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Moderate inhibition | |
| Candida albicans | Antifungal activity |
The compound's effectiveness against methicillin-resistant strains indicates its potential as a lead for developing new antibiotics.
Anticancer Activity
The anticancer properties of thiazole derivatives are well-documented. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including colorectal and pulmonary adenocarcinoma cells.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| A549 (Lung cancer) | >100 | Low activity |
| Caco-2 (Colorectal cancer) | 39.8 | Significant activity |
| MCF7 (Breast cancer) | 31.9 | Moderate activity |
In particular, the compound has been noted for its selective activity against Caco-2 cells, suggesting a mechanism that may target specific pathways involved in colorectal cancer progression .
The proposed mechanisms for the biological activities of thiazole derivatives include:
- Inhibition of DNA Synthesis : Many thiazole compounds interfere with nucleic acid synthesis in microbial cells.
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death.
- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways, contributing to their antimicrobial effects.
Case Studies
A recent study involving a series of thiazole derivatives demonstrated that modifications on the thiazole ring significantly influenced their biological activity. For example:
属性
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2OS/c1-12-17(23-18(21-12)14-3-2-10-20-11-14)16(22)9-6-13-4-7-15(19)8-5-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXLCNKKZJKDBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















